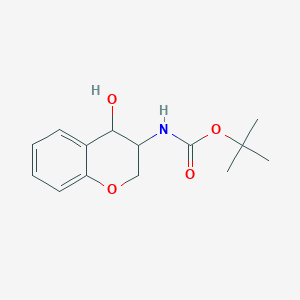![molecular formula C10H18ClN B13587401 9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)
9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azaspiro[bicyclo[331]nonane-3,1’-cyclopropane]hydrochloride is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclopropane]hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable bicyclic precursor under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of strong acids such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to achieve higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
9-Azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclopropane]hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-Azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclopropane]hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its spirocyclic structure can interact with biological macromolecules in unique ways, making it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, 9-Azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclopropane]hydrochloride can be used in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to the final products.
Mécanisme D'action
The mechanism of action of 9-Azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclopropane]hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl: A stable nitroxyl radical used in oxidation reactions.
9-Azaspiro[bicyclo[3.3.1]nonane-3,4’-imidazolidine]-2’,5’-dione hydrochloride: Another spirocyclic compound with different functional groups.
Uniqueness
9-Azaspiro[bicyclo[331]nonane-3,1’-cyclopropane]hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H18ClN |
|---|---|
Poids moléculaire |
187.71 g/mol |
Nom IUPAC |
spiro[9-azabicyclo[3.3.1]nonane-3,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-2-8-6-10(4-5-10)7-9(3-1)11-8;/h8-9,11H,1-7H2;1H |
Clé InChI |
YVOVRFXNIJTGAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3(CC3)CC(C1)N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


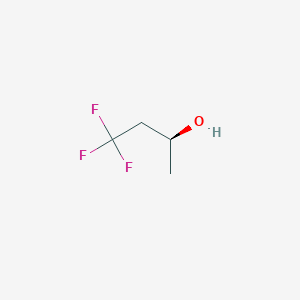
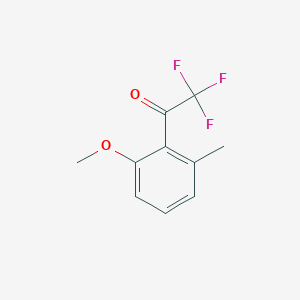
![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)
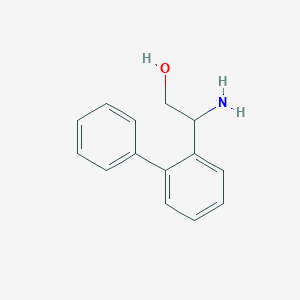
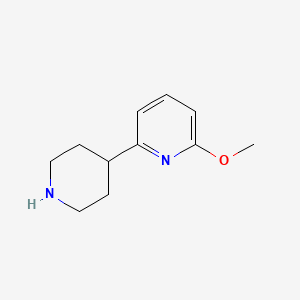
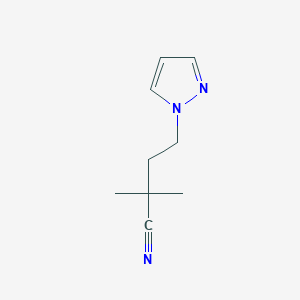

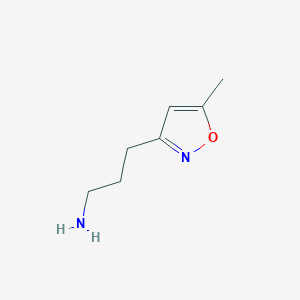


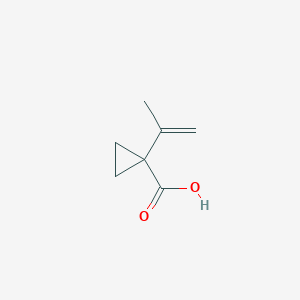

![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
